molecular formula C27H25F2N5O3 B8300923 N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-2-nitro-4-piperidin-1-ylmethyl-benzamide

N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-2-nitro-4-piperidin-1-ylmethyl-benzamide

Cat. No. B8300923
M. Wt: 505.5 g/mol
InChI Key: RBAZPORIUOZSNO-UHFFFAOYSA-N
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Patent
US09102662B2

Procedure details

N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-2-nitro-4-piperidin-1-ylmethyl-benzamide (255 mg, 0.505 mmol) was suspended in DCM (7 mL) and treated with nBu4NCl (95 mg, 0.343 mmol). Na2S2O4 (659 mg, 3.029 mmol) in water (3.4 mL) was added drop-wise, with stirring. After 2 hours, the volatiles were removed by evaporation, a solid was filtered from the aqueous phase and dried under vacuum. The solid was treated with 4N HCl in dioxane (12 mL) and the solvent was then removed by evaporation. The solid was dissolved in DCM (100 mL), washed with aqueous K2CO3 and then with brine. After drying over sodium sulphate and removal of the solvent, 248 mg of title compound were obtained in more than quantitative yield. The crude was employed in the following step with no further purification.
Quantity
659 mg
Type
reactant
Reaction Step Two
Name
Quantity
3.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
95 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:34]=[C:35]([F:37])[CH:36]=1)[CH2:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][N:10]=[C:9]2[NH:15][C:16](=[O:33])[C:17]1[CH:22]=[CH:21][C:20]([CH2:23][N:24]2[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]2)=[CH:19][C:18]=1[N+:30]([O-])=O.[O-]S(S([O-])=O)=O.[Na+].[Na+]>C(Cl)Cl.[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].O>[NH2:30][C:18]1[CH:19]=[C:20]([CH2:23][N:24]2[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29]2)[CH:21]=[CH:22][C:17]=1[C:16]([NH:15][C:9]1[C:8]2[C:12](=[CH:13][CH:14]=[C:6]([CH2:5][C:4]3[CH:34]=[C:35]([F:37])[CH:36]=[C:2]([F:1])[CH:3]=3)[CH:7]=2)[NH:11][N:10]=1)=[O:33] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
255 mg
Type
reactant
Smiles
FC=1C=C(CC=2C=C3C(=NNC3=CC2)NC(C2=C(C=C(C=C2)CN2CCCCC2)[N+](=O)[O-])=O)C=C(C1)F
Step Two
Name
Quantity
659 mg
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Name
Quantity
3.4 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
95 mg
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were removed by evaporation
FILTRATION
Type
FILTRATION
Details
a solid was filtered from the aqueous phase
CUSTOM
Type
CUSTOM
Details
dried under vacuum
ADDITION
Type
ADDITION
Details
The solid was treated with 4N HCl in dioxane (12 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was then removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in DCM (100 mL)
WASH
Type
WASH
Details
washed with aqueous K2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate and removal of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=O)NC2=NNC3=CC=C(C=C23)CC2=CC(=CC(=C2)F)F)C=CC(=C1)CN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 248 mg
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.